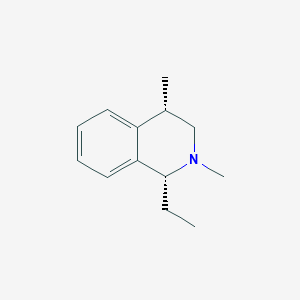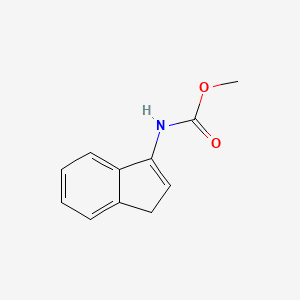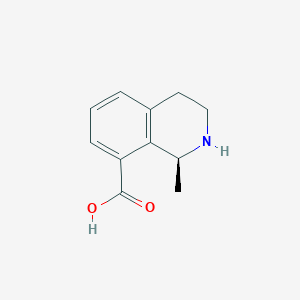
7-Acetylindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acetylindoline-2,3-dione is a chemical compound with the molecular formula C10H7NO3 It is a derivative of indoline, a bicyclic organic compound that consists of a benzene ring fused with a five-membered nitrogenous ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetylindoline-2,3-dione typically involves the reaction of indoline derivatives with acetic anhydride under controlled conditions. One common method is the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux in methanol to yield the desired indole derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 7-Acetylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more reduced forms of indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various indoline derivatives with different functional groups.
Scientific Research Applications
7-Acetylindoline-2,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Acetylindoline-2,3-dione involves its interaction with various molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding, leading to changes in cellular functions.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Isoindoline-1,3-dione: Known for its anticancer and antimicrobial activities.
Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 7-Acetylindoline-2,3-dione stands out due to its specific acetyl group at the 7-position, which imparts unique chemical properties and reactivity
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
7-acetyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C10H7NO3/c1-5(12)6-3-2-4-7-8(6)11-10(14)9(7)13/h2-4H,1H3,(H,11,13,14) |
InChI Key |
SZVXVUDNHABKCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1NC(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine](/img/structure/B11907811.png)

![3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11907814.png)

![2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile](/img/structure/B11907830.png)

![Ethyl 6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11907838.png)
![6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride](/img/structure/B11907840.png)






